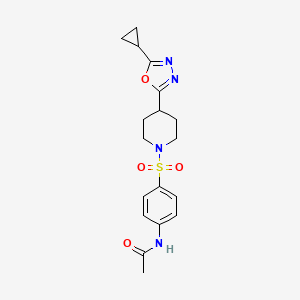
N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The presence of the sulfonyl group and the piperidine ring could also contribute to the compound’s interaction with its targets.
Biochemical Pathways
Given the anti-infective activities associated with oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.
Pharmacokinetics
The presence of the oxadiazole ring, which is known to be a part of many marketed drugs , suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
Given the anti-infective activities associated with oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious agents.
生物活性
N-(4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound that incorporates a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O4S |
| Molecular Weight | 378.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to the oxadiazole moiety. Compounds containing oxadiazole rings have been reported to exhibit:
- Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that compounds with similar structures can inhibit growth in various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antidepressant Effects : Research has demonstrated that oxadiazole derivatives can interact with serotonin receptors, particularly the 5-HT1A receptor. In vivo studies using the forced swimming test (FST) model have shown that certain derivatives exhibit antidepressant-like effects comparable to established medications like fluoxetine .
- Enzyme Inhibition : The interaction of this compound with key metabolic enzymes suggests potential applications in metabolic disorders. For example, it may inhibit enzymes involved in fatty acid biosynthesis .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial potential of oxadiazole derivatives. One notable study found that compounds similar to this compound exhibited potent activity against resistant strains of bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Vancomycin) |
|---|---|---|
| Staphylococcus aureus | 0.125 | 0.25 |
| Escherichia coli | 0.5 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 0.0625 | 0.5 |
Antidepressant Activity
In a study assessing the antidepressant effects of various oxadiazole derivatives, this compound was evaluated for its binding affinity to the 5-HT1A receptor. Results indicated a promising binding affinity similar to known antidepressants .
Study 1: Antimicrobial Efficacy
In a recent study by Dhumal et al., several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium bovis. The results indicated that compounds with a piperidine moiety showed enhanced activity due to their ability to disrupt bacterial cell wall synthesis .
Study 2: Antidepressant Potential
A comparative analysis involving the forced swimming test revealed that N-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonamide derivatives exhibited significant reductions in immobility time compared to control groups, indicating potential antidepressant properties .
属性
IUPAC Name |
N-[4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-15-4-6-16(7-5-15)27(24,25)22-10-8-14(9-11-22)18-21-20-17(26-18)13-2-3-13/h4-7,13-14H,2-3,8-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFFIDJPGRCTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













